molecular formula C13H11N3OS B2471339 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 677024-31-6

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2471339
CAS No.: 677024-31-6
M. Wt: 257.31
InChI Key: NJOGHEMVYRQSJX-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is a compound that features an indole ring and a thiazole ring connected via an acetamide linkage

Mechanism of Action

Target of Action

It is known that indole derivatives, which include stk299298, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes that lead to their various biological activities . For example, some indole derivatives have been shown to inhibit polymerization of tubulin, a protein that is crucial for cell division .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been shown to inhibit the polymerization of tubulin, affecting the cell division process .

Pharmacokinetics

It is known that the presence of certain functional groups, such as a prenyl chain, can make compounds more lipophilic, which plays an important role in their antioxidant activity and could potentially impact their bioavailability .

Result of Action

Some indole derivatives have been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially be shared by STK299298, given its structural similarity to these indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide typically involves the reaction of indole derivatives with thiazole derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base, such as triethylamine, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted acetamides or thiazoles.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-1-yl)-N-(pyridin-2-yl)acetamide
  • 2-(1H-indol-1-yl)-N-(pyrimidin-2-yl)acetamide
  • 2-(1H-indol-1-yl)-N-(benzothiazol-2-yl)acetamide

Uniqueness

2-(1H-indol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to the presence of both indole and thiazole rings, which confer specific chemical and biological properties. The combination of these two heterocycles can enhance the compound’s ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-indol-1-yl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-12(15-13-14-6-8-18-13)9-16-7-5-10-3-1-2-4-11(10)16/h1-8H,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOGHEMVYRQSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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